N-(3-acetylphenyl)-5-methylisoxazole-3-carboxamide
Overview
Description
N-(3-acetylphenyl)-5-methylisoxazole-3-carboxamide is an organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Scientific Research Applications
N-(3-acetylphenyl)-5-methylisoxazole-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and analgesic agent. Its ability to inhibit certain enzymes makes it a candidate for drug development.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action.
Materials Science: Isoxazole derivatives are explored for their potential use in organic electronics and as building blocks for advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-5-methylisoxazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-acetylphenylhydrazine with an α,β-unsaturated carbonyl compound under acidic conditions to form the isoxazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(3-acetylphenyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The isoxazole ring can undergo electrophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Formation of N-(3-carboxyphenyl)-5-methylisoxazole-3-carboxamide.
Reduction: Formation of N-(3-hydroxyphenyl)-5-methylisoxazole-3-carboxamide.
Substitution: Formation of various substituted isoxazole derivatives depending on the electrophile used.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. This inhibition can lead to a reduction in the production of pro-inflammatory mediators, making it useful in treating inflammatory conditions. The compound may also interact with receptors involved in pain signaling pathways, contributing to its analgesic effects.
Comparison with Similar Compounds
- N-(4-acetylphenyl)-5-methylisoxazole-3-carboxamide
- N-(3-acetylphenyl)-4-methylisoxazole-3-carboxamide
- N-(3-acetylphenyl)-5-ethylisoxazole-3-carboxamide
Comparison: N-(3-acetylphenyl)-5-methylisoxazole-3-carboxamide is unique due to the specific positioning of the acetyl and methyl groups on the isoxazole ring. This positioning can influence its chemical reactivity and biological activity. For example, the presence of the methyl group at the 5-position may enhance its stability and binding affinity to certain enzymes compared to its analogs. Additionally, the acetyl group at the 3-position can affect its solubility and pharmacokinetic properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-(3-acetylphenyl)-5-methyl-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-8-6-12(15-18-8)13(17)14-11-5-3-4-10(7-11)9(2)16/h3-7H,1-2H3,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJOBFPSDSIHJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=CC(=C2)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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